molecular formula C19H20ClN5O3 B3014569 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291846-26-8

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3014569
CAS RN: 1291846-26-8
M. Wt: 401.85
InChI Key: YIYYVIVVJHJAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Triazole derivatives, such as 5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, exhibit valuable pharmacological properties. They are noted for their anti-convulsive activity and are beneficial in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antimicrobial Activities

Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variants of triazole derivatives, show significant effectiveness against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis Processes

The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a closely related compound, involves multiple steps starting from 4-chlorobenzenamine. The process includes adjusting reaction conditions like temperature and time to optimize yield, which can reach up to 88% (Kan, 2015).

Antitumor Properties

Certain triazole derivatives have shown promising antitumor properties. For example, 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have demonstrated curative activity against leukemia. This suggests the potential of triazole derivatives in developing novel antitumor agents (Stevens et al., 1984).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of triazole derivatives, like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, provide insights into their molecular properties. These studies, involving techniques like X-ray diffraction, IR, and NMR, help in understanding the interactions and bindings of these compounds, which is crucial for their application in medicinal chemistry (Şahin et al., 2014).

Cholinesterase Inhibition

Research on triazole derivatives has also explored their potential in inhibiting cholinesterase, an enzyme important in nervous system function. Some derivatives exhibit moderate to good activities, suggesting their use in treating conditions related to cholinesterase dysfunction (Riaz et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,4-dimethoxyphenylacetic acid to form the intermediate, which is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with sodium azide to form the corresponding azide, which is then reduced with palladium on carbon to form the amine. The amine is then reacted with 4-carboxy-1H-1,2,3-triazole to form the final compound.", "Starting Materials": [ "3-chloroaniline", "3,4-dimethoxyphenylacetic acid", "ethyl chloroformate", "sodium azide", "palladium on carbon", "4-carboxy-1H-1,2,3-triazole" ], "Reaction": [ "3-chloroaniline is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "The ester is then reacted with sodium azide in the presence of a copper catalyst to form the corresponding azide.", "The azide is then reduced with palladium on carbon in the presence of hydrogen gas to form the amine.", "The amine is then reacted with 4-carboxy-1H-1,2,3-triazole in the presence of a coupling agent such as HATU or EDCI to form the final compound." ] }

CAS RN

1291846-26-8

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.85

IUPAC Name

5-(3-chloroanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20ClN5O3/c1-27-15-7-6-12(10-16(15)28-2)8-9-21-19(26)17-18(24-25-23-17)22-14-5-3-4-13(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,26)(H2,22,23,24,25)

InChI Key

YIYYVIVVJHJAEM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.